![molecular formula C23H22ClNO6 B1226130 N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)
N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide
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Overview
Description
N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide is an aromatic ketone.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its pharmacological applications. For instance, benzopyran-based compounds like N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide have shown potential as potassium-channel openers with cardiovascular therapeutic activities (T. Yoon, S. Yoo, & W. Shin, 1998).
Applications in Synthesis of Other Compounds
This compound has been used in synthesizing various derivatives with potential applications in different fields. For example, derivatives of N-(3-chloro-4-flurophenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide have shown significant anti-inflammatory activity, indicating its use in the development of new anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).
Potential in Dye-Sensitized Solar Cells
Another significant application is in the field of renewable energy. Some benzopyran-based compounds, including derivatives of the mentioned compound, have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies analyze the photochemical and thermochemical properties of such compounds, assessing their light harvesting efficiency and free energy of electron injection (Y. Mary et al., 2020).
Antibacterial Properties
Research has also been conducted on the antibacterial properties of similar compounds. Some derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains, indicating potential applications in combating bacterial infections (N. Desai et al., 2008).
properties
Product Name |
N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide |
---|---|
Molecular Formula |
C23H22ClNO6 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C23H22ClNO6/c1-12(26)7-18-13(2)17-9-19(24)21(10-20(17)31-23(18)29)30-11-22(28)25-16-6-4-5-15(8-16)14(3)27/h4-6,8-10,12,26H,7,11H2,1-3H3,(H,25,28) |
InChI Key |
ZEOTTYLCJGDTHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC=CC(=C3)C(=O)C)CC(C)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC=CC(=C3)C(=O)C)CC(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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